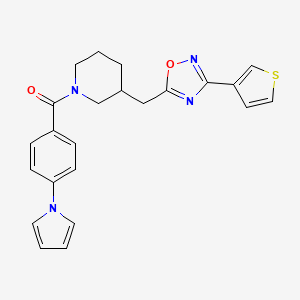
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is an intriguing compound known for its multifaceted applications in various scientific domains. This compound is characterized by its unique molecular structure, which incorporates elements from pyrrole, phenyl, thiophene, and piperidine groups, making it a subject of interest in both synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves several key steps:
Formation of the Pyrrole-Phenyl Intermediate
Reaction of 1H-pyrrole with a phenyl halide under a catalytic amount of a transition metal, typically palladium, in the presence of a base such as potassium carbonate.
Formation of the Thiophene-Oxadiazole Intermediate
3-Thiophene carboxylic acid is reacted with hydrazine hydrate to form the hydrazide, which is subsequently cyclized with cyanogen bromide to form the 1,2,4-oxadiazole ring.
Formation of the Piperidinyl Intermediate
The oxadiazole intermediate is coupled with a piperidine derivative under conditions like those used in peptide coupling, such as using EDCI and HOBt.
Final Coupling Reaction
The final compound is obtained by coupling the pyrrole-phenyl intermediate with the thiophene-oxadiazole-piperidine intermediate in the presence of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for scale-up, including the use of flow reactors to ensure efficient mixing and heat transfer, and continuous extraction techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, particularly at the thiophene and pyrrole rings, which can be catalyzed by agents such as KMnO4 or m-CPBA.
Reduction: : Reduction typically targets the oxadiazole ring and can be achieved using metal hydrides like LiAlH4.
Substitution: : The phenyl and piperidine groups allow for electrophilic and nucleophilic substitutions, respectively.
Oxidation: : KMnO4 in an acidic medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Various alkyl halides or acyl chlorides in the presence of a suitable base like NaH.
Oxidation: : The oxidized derivatives of the thiophene and pyrrole rings.
Reduction: : Reduced forms of the oxadiazole ring.
Substitution: : Alkylated or acylated derivatives of the phenyl or piperidine rings.
Aplicaciones Científicas De Investigación
The compound's unique structure makes it valuable in multiple research areas:
Chemistry: : Utilized in the synthesis of complex organic molecules and materials science.
Biology: : Studied for its interactions with biomolecules and potential as a molecular probe.
Medicine: : Explored for therapeutic applications due to its potential activity against various biological targets.
Industry: : Employed in the development of novel materials and as an intermediate in chemical production.
Mecanismo De Acción
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Involvement in signal transduction pathways, potentially affecting cellular processes such as apoptosis or proliferation.
Comparación Con Compuestos Similares
The uniqueness of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is highlighted when compared to similar compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone: : Lacks the thiophene-oxadiazole-piperidine moiety, thus having different chemical reactivity and applications.
(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine: : Does not contain the pyrrole-phenyl group, resulting in a distinct set of interactions and applications.
These comparisons underscore the compound's distinctive structure and versatile applications across various scientific fields.
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-23(18-5-7-20(8-6-18)26-10-1-2-11-26)27-12-3-4-17(15-27)14-21-24-22(25-29-21)19-9-13-30-16-19/h1-2,5-11,13,16-17H,3-4,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHBQHZMKCJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
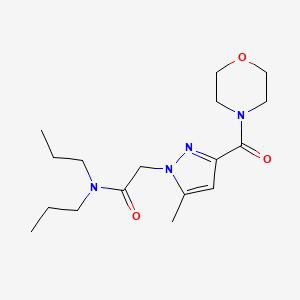

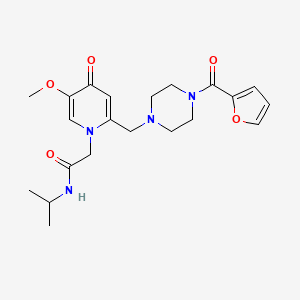
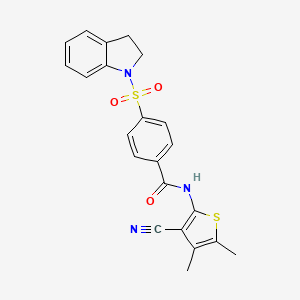
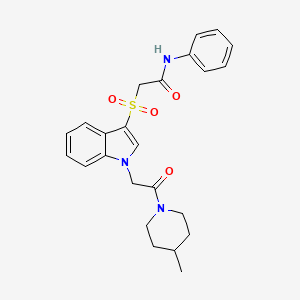
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)


![4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
